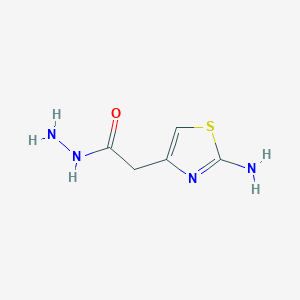

2-(2-Amino-1,3-Thiazol-4-yl)acetohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

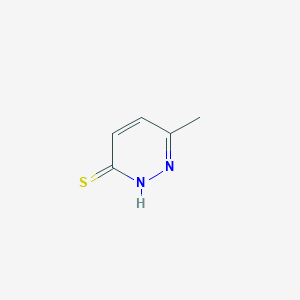

“2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide” is a chemical compound with the CAS Number: 63788-65-8 . It has a molecular weight of 172.21 . It is a powder at room temperature .

Physical and Chemical Properties Analysis

“2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide” is a powder at room temperature . It has a melting point of 163-164 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antidiabetika

Thiazol-Derivate wurden als potenzielle Antidiabetika synthetisiert, da sie biologisch aktiv sind. Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Diabetes eingesetzt werden .

Zytotoxische Wirkungen auf Krebszellen

Einige Thiazol-Verbindungen haben zytotoxische Wirkungen auf verschiedene Krebszelllinien gezeigt, was auf einen möglichen Einsatz in der Krebsforschung und -therapie hindeutet .

Hepatoprotektive und antioxidative Aktivität

Amino-Triazole, die eine ähnliche Struktur wie Thiazole aufweisen, werden in Medikamenten mit hepatoprotektiver und antioxidativer Wirkung verwendet .

Antioxidative Eigenschaften

Thiazol-Derivate wurden auf ihre antioxidativen Eigenschaften in vitro untersucht, was auf ihre Verwendung bei oxidativen Stress-bedingten Erkrankungen hindeutet .

Antitumoraktivität

Bestimmte Thiazol-Verbindungen haben eine potente Antitumoraktivität auf menschlichen Tumorzelllinien gezeigt, einschließlich Prostatakrebs .

Medizinisch relevante Moleküle

Thiazole dienen als eine bedeutende Plattform in verschiedenen medizinisch relevanten Molekülen, darunter klinisch eingesetzte Krebsmedikamente .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed that the compound binds to the enzyme, preventing it from breaking down carbohydrates. This results in a decrease in the rate of carbohydrate digestion and absorption.

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide affects the carbohydrate digestion pathway . This leads to a decrease in the breakdown and absorption of carbohydrates, which can have downstream effects on blood sugar levels and overall energy metabolism.

Result of Action

The inhibition of the α-glucosidase enzyme by 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide leads to a decrease in carbohydrate digestion and absorption . This can result in lower post-meal blood sugar levels, making the compound potentially useful as an anti-diabetic agent .

Biochemische Analyse

Biochemical Properties

Thiazole compounds, which include 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide, have been found to interact with various enzymes and proteins

Cellular Effects

Some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . It is possible that 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide may have similar effects on cells.

Molecular Mechanism

It is known that thiazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 163-164 degrees Celsius and is stable at room temperature .

Dosage Effects in Animal Models

Some thiazole compounds have been found to have cytotoxic effects in brine shrimp lethality tests , suggesting that high doses of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide may also have toxic effects.

Metabolic Pathways

Thiazole compounds are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiazole compounds can bind to DNA , suggesting that 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide may also interact with transporters or binding proteins and influence its localization or accumulation.

Subcellular Localization

Given that some thiazole compounds can bind to DNA , it is possible that 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide may also be localized to the nucleus where it could interact with DNA and potentially influence its activity or function.

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQONJVBBCGGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360891 |

Source

|

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63788-65-8 |

Source

|

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)